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Compound of Interest

Compound Name: 5-Nitrovanillin

Cat. No.: B156571 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of 5-Nitrovanillin from

vanillin, a critical intermediate in the pharmaceutical and flavor industries. This document

details various synthetic methodologies, presents comparative data, and offers detailed

experimental protocols.

Introduction
5-Nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde) is a nitrated derivative of vanillin.

[1] Its molecular formula is C₈H₇NO₅, and it has a molecular weight of 197.14 g/mol .[1][2] This

yellow crystalline solid is sparingly soluble in water but dissolves in alkaline solutions and

methanol.[1][2] The presence of multiple reactive functional groups—aldehyde, hydroxyl,

methoxy, and nitro groups—makes 5-Nitrovanillin a versatile precursor for the synthesis of

various organic compounds, including active pharmaceutical ingredients (APIs) like the

catechol-O-methyltransferase (COMT) inhibitors entacapone and opicapone, which are used in

the management of Parkinson's disease.[1][2]

Synthetic Methodologies
The primary route for the synthesis of 5-Nitrovanillin is the electrophilic nitration of vanillin.

Several methods have been developed to achieve this transformation, with variations in

nitrating agents, solvents, and catalysts to optimize yield and purity.
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Nitration with Nitric Acid in Acetic Acid
The most traditional and widely cited method involves the direct nitration of vanillin using

concentrated nitric acid in a glacial acetic acid solvent.[1][2] This method is straightforward but

requires careful temperature control to minimize the formation of by-products.

Nitration with Acetyl Nitrate
An improved method utilizes acetyl nitrate as the nitrating agent, often in the presence of a

catalyst such as silica gel.[1][2] This approach can lead to higher yields compared to the

conventional nitric acid method.

Cerium Ammonium Nitrate (CAN) Mediated Nitration
A greener alternative employs Cerium Ammonium Nitrate (CAN) as the nitrating agent.[3][4][5]

This method often utilizes a phase transfer catalyst like polyethylene glycol-400 (PEG-400) and

can proceed under milder conditions.[3][4][5]

Low-Temperature Nitration in Dichloromethane
To enhance selectivity and reduce side reactions, the nitration can be performed at low

temperatures (0–5°C) using nitric acid in a dichloromethane (DCM) solvent.[2][6][7]

Comparative Data of Synthetic Methods
The following table summarizes the quantitative data from various synthetic methods for

producing 5-Nitrovanillin.
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Method
Nitrating
Agent

Solvent Catalyst
Temperat
ure (°C)

Reaction
Time
(hours)

Yield (%)

Convention

al

Concentrat

ed Nitric

Acid

Glacial

Acetic Acid
None 20–40 2–4 ~75

Optimized
Acetyl

Nitrate
- Silica Gel - - up to 88

CAN-

Mediated

Cerium

Ammonium

Nitrate

Acetic Acid

(5–90%

v/v)

PEG-400 20–60 1.0–2.5 >85

Low-

Temperatur

e

Concentrat

ed Nitric

Acid

Dichlorome

thane
None 0–5 1–2 ~80–88

Experimental Protocols
General Laboratory Safety Precautions
Work should be conducted in a well-ventilated fume hood. Personal protective equipment

(PPE), including safety goggles, lab coat, and gloves, is mandatory. Concentrated acids are

corrosive and should be handled with extreme care.

Protocol 1: Nitration with Nitric Acid in Glacial Acetic
Acid
Materials:

Vanillin

Concentrated Nitric Acid (65-70%)

Glacial Acetic Acid

Ethanol (for recrystallization)
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Ice-cold water

Beaker, magnetic stirrer, and stir bar

Filtration apparatus

Procedure:

In a beaker, dissolve vanillin in glacial acetic acid.

Cool the mixture in an ice bath.

Slowly add concentrated nitric acid dropwise to the stirred solution while maintaining the

temperature between 0-5°C.

After the addition is complete, continue stirring at room temperature for 1-2 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase

of ethyl acetate/hexane (1:3).[2]

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

Collect the yellow solid by filtration and wash it thoroughly with cold water.

Recrystallize the crude product from ethanol or a mixture of ethanol and water to obtain pure

5-Nitrovanillin.[2]

Dry the purified crystals. The expected melting point is in the range of 172–178°C.[2]

Protocol 2: Cerium Ammonium Nitrate (CAN) Mediated
Nitration
Materials:

Vanillin

Cerium Ammonium Nitrate (CAN)
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Acetic Acid (90%)

Polyethylene Glycol-400 (PEG-400)

Water

Round-bottom flask, magnetic stirrer, and stir bar

Filtration apparatus

Procedure:

In a 25 mL round-bottom flask, add 0.152 g of vanillin (1 mmol), 2 mL of 90% acetic acid, and

0.50 g of PEG-400 (1.25 mmol).[3][4]

While stirring, slowly add a solution of 0.09 g of CAN (0.58 mmol) in water dropwise.[4]

Maintain the reaction at 20°C and stir for 2.5 hours.[3][4]

Monitor the reaction by TLC using an ethyl acetate:petroleum ether (1:1) developing solvent.

[3][4][5]

Once the reaction is complete, pour the mixture into a sufficient amount of ice water to

precipitate a yellow solid.[3][4]

Filter the solid and wash it with distilled water 2-3 times to get the crude product.[3][4]

The crude product can be further purified by recrystallization. The reported yield is

approximately 71%, with a melting point of 177.2-178.6°C.[3]

Characterization of 5-Nitrovanillin
The synthesized 5-Nitrovanillin is a yellow crystalline powder.[2] Its identity and purity are

confirmed by various analytical techniques.
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Property Value

Molecular Formula C₈H₇NO₅

Molecular Weight 197.14 g/mol [2]

Appearance Yellow powder/crystals[1]

Melting Point 172–178 °C[2]

Solubility
Sparingly soluble in water; soluble in alkaline

solutions and methanol[1]

Spectroscopic data for characterization includes:

¹H NMR, ¹³C NMR, IR, and Mass Spectrometry are used to confirm the chemical structure.[8]

UV-Vis Spectroscopy can be used for purity validation, with a λ_max around 320 nm.[2]

Visualization of the Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of 5-Nitrovanillin from

vanillin.

Vanillin

Nitration ReactionNitrating Agent
(e.g., HNO3, CAN)

Solvent
(e.g., Acetic Acid, DCM)

Crude 5-NitrovanillinPrecipitation Purification
(Recrystallization) Pure 5-Nitrovanillin

Click to download full resolution via product page
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Caption: General workflow for the synthesis of 5-Nitrovanillin.

Conclusion
The synthesis of 5-Nitrovanillin from vanillin is a well-established and crucial reaction in

organic synthesis. This guide has provided a detailed overview of the various methodologies,

offering a comparative analysis of reaction conditions and yields. The provided experimental

protocols serve as a practical starting point for laboratory synthesis. The choice of method will

depend on factors such as desired yield, purity requirements, and environmental

considerations. Further research may focus on developing even more efficient and sustainable

synthetic routes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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